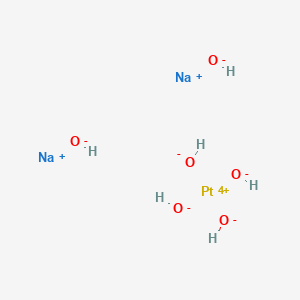
Disodium hexahydroxoplatinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium hexahydroxoplatinate is a chemical compound with the formula Na₂Pt(OH)₆. It is a platinum-based compound that is used in various scientific and industrial applications. The compound is known for its stability and reactivity, making it a valuable reagent in chemical synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium hexahydroxoplatinate can be synthesized through the reaction of platinum(IV) chloride with sodium hydroxide. The reaction typically involves dissolving platinum(IV) chloride in water and then adding sodium hydroxide to the solution. The mixture is then heated to facilitate the formation of this compound. The reaction can be represented as follows:
PtCl4+6NaOH→Na2Pt(OH)6+4NaCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The process requires careful control of temperature and pH to ensure high yield and purity of the product. The compound is typically produced in batch reactors where the reaction parameters can be closely monitored and adjusted as needed.
Chemical Reactions Analysis
Types of Reactions
Disodium hexahydroxoplatinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum compounds.
Reduction: It can be reduced to form lower oxidation state platinum compounds or elemental platinum.
Substitution: The hydroxide ligands in this compound can be substituted with other ligands such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are commonly used.
Substitution: Ligand substitution reactions often involve the use of halide salts or amine ligands under controlled pH and temperature conditions.
Major Products Formed
Oxidation: Higher oxidation state platinum compounds such as platinum(VI) oxides.
Reduction: Lower oxidation state platinum compounds or elemental platinum.
Substitution: Platinum complexes with different ligands, such as platinum halides or platinum amine complexes.
Scientific Research Applications
Disodium hexahydroxoplatinate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of various platinum complexes and catalysts.
Biology: Employed in studies involving platinum-based drugs and their interactions with biological molecules.
Medicine: Investigated for its potential use in cancer treatment due to its ability to form complexes with DNA.
Industry: Utilized in the production of platinum-based catalysts for industrial processes such as hydrogenation and oxidation reactions.
Mechanism of Action
The mechanism of action of disodium hexahydroxoplatinate involves its ability to form complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to the formation of platinum-DNA adducts that interfere with DNA replication and transcription. This property is particularly relevant in the context of cancer treatment, where platinum-based drugs are used to inhibit the growth of cancer cells.
Comparison with Similar Compounds
Disodium hexahydroxoplatinate can be compared with other platinum-based compounds such as:
Sodium hexachloroplatinate: Similar in terms of platinum content but differs in its ligands and reactivity.
Tetraammineplatinum(II) chloride: Contains amine ligands instead of hydroxide, leading to different chemical properties and applications.
Diamminedinitritoplatinum(II): Another platinum-based compound with distinct ligands and uses.
This compound is unique in its stability and reactivity, making it a versatile reagent in various chemical and industrial processes.
Properties
CAS No. |
12325-31-4 |
|---|---|
Molecular Formula |
H6NaO6Pt- |
Molecular Weight |
320.12 g/mol |
IUPAC Name |
sodium;platinum(4+);hexahydroxide |
InChI |
InChI=1S/Na.6H2O.Pt/h;6*1H2;/q+1;;;;;;;+4/p-6 |
InChI Key |
VYZACKRNWQFYLJ-UHFFFAOYSA-H |
SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Na+].[Pt+4] |
Canonical SMILES |
[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Na+].[Pt+4] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















